molecular formula C11H8BrI B15336999 4-Bromo-1-iodo-2-methylnaphthalene

4-Bromo-1-iodo-2-methylnaphthalene

Cat. No.: B15336999
M. Wt: 346.99 g/mol
InChI Key: DHSXBYRGTIUJMU-UHFFFAOYSA-N
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Description

4-Bromo-1-iodo-2-methylnaphthalene is an organic compound belonging to the naphthalene family. It is characterized by a naphthalene ring structure substituted with bromine, iodine, and a methyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1-iodo-2-methylnaphthalene can be synthesized through several synthetic routes. One common method involves the halogenation of 2-methylnaphthalene using bromine and iodine in the presence of a suitable catalyst. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar halogenation reactions. The process is optimized to achieve high yields and purity. Advanced purification techniques, such as recrystallization or column chromatography, are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-iodo-2-methylnaphthalene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium iodide (NaI) or sodium bromide (NaBr).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions can produce various substituted naphthalene derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-iodo-2-methylnaphthalene is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular structures. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development. Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Bromo-1-iodo-2-methylnaphthalene is compared with other similar compounds to highlight its uniqueness. Some similar compounds include 1-bromo-4-methylnaphthalene and 2-bromo-1-iodonaphthalene.

Uniqueness: The presence of both bromine and iodine atoms on the naphthalene ring structure makes this compound distinct from other naphthalene derivatives

Comparison with Similar Compounds

  • 1-bromo-4-methylnaphthalene

  • 2-bromo-1-iodonaphthalene

  • 1-bromo-2-iodonaphthalene

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Properties

Molecular Formula

C11H8BrI

Molecular Weight

346.99 g/mol

IUPAC Name

4-bromo-1-iodo-2-methylnaphthalene

InChI

InChI=1S/C11H8BrI/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3

InChI Key

DHSXBYRGTIUJMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)Br)I

Origin of Product

United States

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